molecular formula C7H14N2O3S B13008218 4-Amino-N-(1,1-dioxidothietan-3-yl)butanamide

4-Amino-N-(1,1-dioxidothietan-3-yl)butanamide

Cat. No.: B13008218
M. Wt: 206.27 g/mol
InChI Key: MLHZNOMDUCSCFB-UHFFFAOYSA-N
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Description

4-Amino-N-(1,1-dioxidothietan-3-yl)butanamide is a chemical compound with the molecular formula C8H16N2O3S It is known for its unique structure, which includes a thietan ring with a dioxido group and an amino butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(1,1-dioxidothietan-3-yl)butanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-aminobutanoic acid with a thietan derivative in the presence of oxidizing agents to introduce the dioxido group. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(1,1-dioxidothietan-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dioxido group or other parts of the molecule.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4-Amino-N-(1,1-dioxidothietan-3-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticonvulsant and antidiabetic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-(1,1-dioxidothietan-3-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(1,1-dioxidotetrahydrothien-3-yl)butanamide
  • 4-Amino-N-(1,1-dioxido-2,3-dihydrothietan-3-yl)butanamide

Uniqueness

4-Amino-N-(1,1-dioxidothietan-3-yl)butanamide is unique due to its specific structural features, such as the dioxido group on the thietan ring and the amino butanamide chain

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

4-amino-N-(1,1-dioxothietan-3-yl)butanamide

InChI

InChI=1S/C7H14N2O3S/c8-3-1-2-7(10)9-6-4-13(11,12)5-6/h6H,1-5,8H2,(H,9,10)

InChI Key

MLHZNOMDUCSCFB-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)NC(=O)CCCN

Origin of Product

United States

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